molecular formula C6H8N6O B12884886 5-Amino-3-(cyanomethyl)-N-hydroxy-1H-pyrazole-4-carboximidamide

5-Amino-3-(cyanomethyl)-N-hydroxy-1H-pyrazole-4-carboximidamide

Cat. No.: B12884886
M. Wt: 180.17 g/mol
InChI Key: WHLZEVXIZGIWCX-UHFFFAOYSA-N
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Description

5-Amino-3-(cyanomethyl)-N-hydroxy-1H-pyrazole-4-carboximidamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(cyanomethyl)-N-hydroxy-1H-pyrazole-4-carboximidamide typically involves the reaction of malononitrile or its dimer with hydrazine hydrate. This reaction produces 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, which can then be further modified to obtain the desired compound . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as morpholine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(cyanomethyl)-N-hydroxy-1H-pyrazole-4-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Amino-3-(cyanomethyl)-N-hydroxy-1H-pyrazole-4-carboximidamide involves its interaction with specific molecular targets. For instance, it acts as a kinase inhibitor by binding to the active site of the enzyme, thereby inhibiting its activity . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-(cyanomethyl)-N-hydroxy-1H-pyrazole-4-carboximidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form various heterocyclic structures through condensation and cyclization reactions sets it apart from other similar compounds .

Properties

Molecular Formula

C6H8N6O

Molecular Weight

180.17 g/mol

IUPAC Name

3-amino-5-(cyanomethyl)-N'-hydroxy-1H-pyrazole-4-carboximidamide

InChI

InChI=1S/C6H8N6O/c7-2-1-3-4(6(9)12-13)5(8)11-10-3/h13H,1H2,(H2,9,12)(H3,8,10,11)

InChI Key

WHLZEVXIZGIWCX-UHFFFAOYSA-N

Isomeric SMILES

C(C#N)C1=C(C(=NN1)N)/C(=N/O)/N

Canonical SMILES

C(C#N)C1=C(C(=NN1)N)C(=NO)N

Origin of Product

United States

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